
Acetamide,N-(2-aminopropyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-aminopropyl)-N-methyl- is a chemical compound with the molecular formula C5H12N2O. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-aminopropyl group and a methyl group. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-aminopropyl)-N-methyl- typically involves the reaction of acetamide with 2-aminopropylamine and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3CONH2 + CH3NHCH2CH2NH2 + CH3I → CH3CONHCH2CH2NHCH3 + HI
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(2-aminopropyl)-N-methyl- involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(2-aminopropyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides and other derivatives.
Applications De Recherche Scientifique
Acetamide, N-(2-aminopropyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-(2-aminopropyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Aminopropyl)acetamide
- N-[3-(2-aminopropyl)phenyl]acetamide
- N-[4-(2-aminopropyl)phenyl]acetamide
Uniqueness
Acetamide, N-(2-aminopropyl)-N-methyl- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability.
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
N-(2-aminopropyl)-N-methylacetamide |
InChI |
InChI=1S/C6H14N2O/c1-5(7)4-8(3)6(2)9/h5H,4,7H2,1-3H3 |
Clé InChI |
XRAYNNUUFKJSEM-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C)C(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


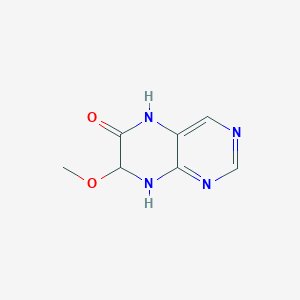
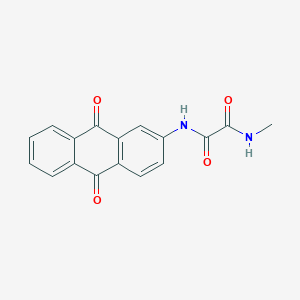

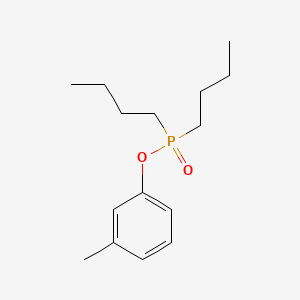

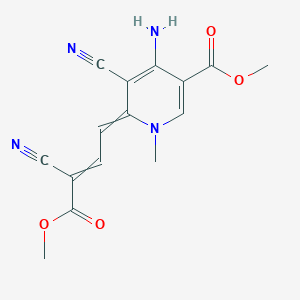

![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)

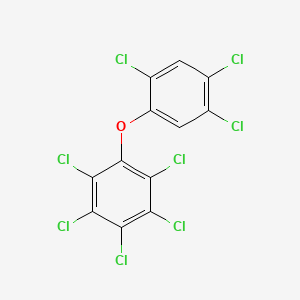
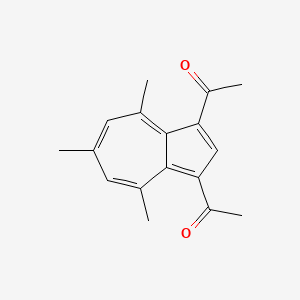

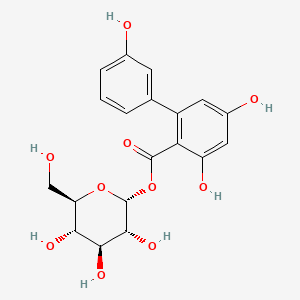
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)-](/img/structure/B13791613.png)
